molecular formula C8H9NO6 B8434345 Ethyl (5-carboxyisoxazol-3-yl)oxyacetate

Ethyl (5-carboxyisoxazol-3-yl)oxyacetate

Cat. No.: B8434345
M. Wt: 215.16 g/mol
InChI Key: KAWQGTMREXBNIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (5-carboxyisoxazol-3-yl)oxyacetate is a synthetic organic compound characterized by an isoxazole ring substituted with a carboxy group at position 5 and an ethoxyacetate ester moiety at position 2. The isoxazole ring, a five-membered heterocyclic structure containing oxygen and nitrogen, imparts unique electronic and steric properties to the compound. This molecule is primarily utilized in coordination chemistry and material science due to its ability to act as a ligand or ion carrier, forming complexes with metal ions via its carboxy and ester functional groups.

Properties

Molecular Formula

C8H9NO6

Molecular Weight

215.16 g/mol

IUPAC Name

3-(2-ethoxy-2-oxoethoxy)-1,2-oxazole-5-carboxylic acid

InChI

InChI=1S/C8H9NO6/c1-2-13-7(10)4-14-6-3-5(8(11)12)15-9-6/h3H,2,4H2,1H3,(H,11,12)

InChI Key

KAWQGTMREXBNIB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC1=NOC(=C1)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

The following analysis compares Ethyl (5-carboxyisoxazol-3-yl)oxyacetate with structurally or functionally related compounds, focusing on physicochemical properties, coordination behavior, and applications in metal ion separation.

Structural Analogs: Isoxazole Derivatives
  • 5-Amino-3-Methyl-Isoxazole-4-Carboxylic Acid Structure: Features an amino group at position 5 and a methyl group at position 3. Synthesis: Prepared via a three-step route starting from ethyl cyanoacetate and triethyl orthoacetate, involving condensation and cyclization . Applications: Used as an unnatural amino acid in peptide synthesis. Unlike this compound, it lacks ester functionalities, limiting its role in metal ion transport.
  • Ethyl 2-((5-Isobutyl-1,3,4-Thiadiazol-2-yl)Amino)-2-Oxoacetate Structure: Contains a thiadiazole ring instead of an isoxazole, with an isobutyl substituent. Properties: Exhibits higher lipophilicity due to the thiadiazole ring and isobutyl group, making it more suitable for hydrophobic applications .
Functional Analogs: Ion Carriers in Liquid Membranes
  • Poly(Ethyl Eugenen Oxyacetate) (PEEOA)
    • Structure : A polymeric ester derivative with ether and carbonyl groups.
    • Coordination Behavior : Forms complexes with metal ions (e.g., Fe³⁺, Ni²⁺) via oxygen atoms in ether and carbonyl groups .
    • Applications :
  • Metal Ion Transport : Selectively transports Fe³⁺ over Ni²⁺, Cr³⁺, and Pb²⁺ in liquid membranes (Table 1) .
  • Optimal Conditions :
  • Fe³⁺ Transport: pH 4, 8.5 mL PEEOA, 2 M HNO₃, 36 h (39.20% efficiency) .
  • Ni²⁺ Transport : Minimal transport (≈0%) under all conditions due to competition with phosphate ions in alloys .


Table 1: Transport Efficiency of PEEOA for Metal Ions

Metal Ion Optimal pH PEEOA Volume (mL) Stripping Phase (HNO₃) Transport Efficiency (%)
Fe³⁺ 4 8.5 2 M 39.20
Cr³⁺ 5 7.5 1 M 30.36
Pb²⁺ 5 7.5 0.5 M 30.57
Cu²⁺ 5 7.5 0.5 M 29.22
Ni²⁺ 5 7.5 1 M 2.95
Co²⁺ 5 7.5 1 M 0.54

Source:

  • D2EHPA (Di-2-ethylhexyl Phosphoric Acid)

    • Mechanism : Acts as a cationic carrier for Pb²⁺ and Cd²⁺ via ion-exchange, achieving >90% transport efficiency .
    • Comparison : Unlike PEEOA, D2EHPA requires acidic conditions (pH < 3) and shows higher efficiency but lower selectivity for transition metals.
  • TOPO (Tri-n-Octyl Phosphine Oxide)

    • Applications : Synergistically enhances D2EHPA-mediated transport but is ineffective alone .
    • Limitation : Lacks the ester and ether functionalities of PEEOA, limiting its versatility in complexation.
Competitive Analysis in Mixed Metal Systems

PEEOA’s selectivity for Fe³⁺ is reduced in the presence of competing ions like Cr³⁺ (34.26% transport in Fe³⁺-Cr³⁺-Ni²⁺ mixtures) due to similar charge density and coordination preferences (Table 2) . In contrast, this compound’s smaller size and ester groups may offer improved selectivity in multi-ion systems, though direct data are unavailable.

Table 2: Fe³⁺ Transport in Competitive Mixtures

Competing Ions Fe³⁺ Transport (%)
Fe³⁺-Cr³⁺-Ni²⁺ 34.26
Fe³⁺-Cu²⁺-Pb²⁺ 42.15
Fe³⁺-Ni²⁺-Co²⁺ 38.74

Source:

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